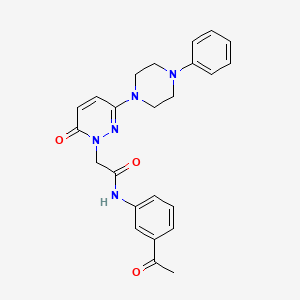![molecular formula C17H16N4O2 B12164283 N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B12164283.png)
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(吡啶-3-基)-1H-苯并咪唑-5-基]四氢呋喃-2-甲酰胺是一种复杂的有机化合物,由于其独特的结构特性和潜在的应用,在各个科学领域引起了极大的兴趣。该化合物具有一个连接到吡啶环和四氢呋喃甲酰胺部分的苯并咪唑核心,使其成为研究和工业应用的多功能分子。
准备方法
合成路线和反应条件
N-[2-(吡啶-3-基)-1H-苯并咪唑-5-基]四氢呋喃-2-甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括:
苯并咪唑核的形成: 苯并咪唑核可以通过邻苯二胺与羧酸或其衍生物在酸性条件下缩合合成。
吡啶环的引入: 吡啶环通过偶联反应引入,通常使用钯催化的交叉偶联方法,如铃木或赫克反应。
四氢呋喃甲酰胺的形成: 最后一步涉及四氢呋喃甲酰胺部分的形成,这可以通过使用EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和HOBt(1-羟基苯并三唑)等试剂进行酰胺偶联反应来实现。
工业生产方法
在工业环境中,该化合物的生产可能涉及对上述合成路线进行优化,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器更好地控制反应条件,并将反应扩大到更大的体积。
化学反应分析
反应类型
N-[2-(吡啶-3-基)-1H-苯并咪唑-5-基]四氢呋喃-2-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,可能导致形成羧酸或其他氧化衍生物。
还原: 还原反应可以使用氢化锂铝(LiAlH4)或硼氢化钠(NaBH4)等试剂进行,这些试剂可以将甲酰胺基团还原为胺。
取代: 该化合物可以进行亲核取代反应,特别是在吡啶环上,使用烷基卤化物或酰氯等试剂。
常用试剂和条件
氧化: 高锰酸钾(KMnO4),三氧化铬(CrO3)
还原: 氢化锂铝(LiAlH4),硼氢化钠(NaBH4)
取代: 烷基卤化物,酰氯
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生胺。取代反应可以在分子中引入各种官能团,增强其多功能性。
科学研究应用
N-[2-(吡啶-3-基)-1H-苯并咪唑-5-基]四氢呋喃-2-甲酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,特别是在开发药物和农药方面。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医学: 研究其作为治疗剂的潜力,特别是在治疗癌症和传染病方面。
工业: 用于开发具有特定性能的新材料,例如聚合物和催化剂。
作用机理
N-[2-(吡啶-3-基)-1H-苯并咪唑-5-基]四氢呋喃-2-甲酰胺的作用机制取决于其具体的应用。在药物化学中,它可能通过以下方式起作用:
靶向酶: 抑制疾病通路中涉及的特定酶,例如激酶或蛋白酶。
与DNA/RNA相互作用: 与核酸结合并干扰其功能,这在抗病毒或抗癌治疗中可能有用。
调节受体: 作为特定受体的激动剂或拮抗剂起作用,影响细胞信号通路。
作用机制
The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways, such as kinases or proteases.
Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function, which can be useful in antiviral or anticancer therapies.
Modulating Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
相似化合物的比较
N-[2-(吡啶-3-基)-1H-苯并咪唑-5-基]四氢呋喃-2-甲酰胺可以与其他类似化合物进行比较,例如:
苯并咪唑衍生物: 阿苯达唑和甲苯达唑等化合物,用作抗寄生虫剂。
吡啶衍生物: 烟酰胺和吡哆醇等化合物,是必需的维生素。
四氢呋喃衍生物: 四氢呋喃本身等化合物,用作各种化学反应中的溶剂。
结论
N-[2-(吡啶-3-基)-1H-苯并咪唑-5-基]四氢呋喃-2-甲酰胺由于其复杂的结构和多功能的应用而成为一种备受关注的化合物。它的合成涉及多个步骤,它可以进行各种化学反应。该化合物在化学、生物学、医学和工业中具有广阔的应用前景,具有独特的 action 机制,并且与类似化合物相比具有潜在优势。
属性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c22-17(15-4-2-8-23-15)19-12-5-6-13-14(9-12)21-16(20-13)11-3-1-7-18-10-11/h1,3,5-7,9-10,15H,2,4,8H2,(H,19,22)(H,20,21) |
InChI 键 |
AYDKTTRBTDJXEA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)

![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164226.png)

![2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12164230.png)

![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164240.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12164253.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12164262.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12164269.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164270.png)

![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B12164274.png)
